BE“GHE Foundational & Exploratory

Check Availability & Pricing

Dimethylborinic Acid (CAS 13061-97-7):
Technical Guide & Application Profile

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Compound Name: Dimethylborinic acid

CAS No.: 13061-97-7

Cat. No.: B1232300

. J

Executive Summary

Dimethylborinic acid (CAS 13061-97-7) is an organoboron compound with the formula

[1] Distinct from its more common homologue, methylboronic acid (

), dimethylborinic acid features two methyl groups attached to the boron center. This
structural difference imparts unique Lewis acidity and lipophilicity, making it a specialized
reagent in two critical domains: transition-state analogue inhibition of serine proteases and
organic synthesis as a methyl-transfer agent.

Due to its tendency to dehydrate into its anhydride (tetramethyldiboroxane) or oxidize, it is
frequently generated in situ or handled under strictly anhydrous, inert conditions. This guide
outlines the physicochemical profile, synthesis protocols, and mechanistic applications of
dimethylborinic acid in drug discovery.

Chemical Profile & Physical Properties[1][2][3][4][5]
[6][71[8][9][10]
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Chemical Name

Dimethylborinic acid

CAS Number 13061-97-7
Molecular Formula

Molecular Weight 57.89 g/mol
Structure

Physical State

Volatile liquid / Low-melting solid (often handled

as solution)

Stability

Air-sensitive; hygroscopic.[2] Exists in
equilibrium with anhydride

(Tetramethyldiboroxane).

Acidity (Lewis)

Stronger Lewis acid than boronic acids due to
reduced electron donation from only one

hydroxyl group.

Solubility

Soluble in THF, diethyl ether, dichloromethane;

reacts with water/protic solvents.

Synthesis & Preparation Protocol

Methodology: The most reliable synthesis involves the controlled addition of methylmagnesium

bromide (Grignard reagent) to trimethyl borate, followed by selective hydrolysis. This protocol

avoids the use of pyrophoric trimethylborane.

Protocol: Grignhard-Mediated Synthesis

Reagents:

o Trimethyl borate (

), anhydrous

e Methylmagnesium bromide (
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), 3.0 M in diethyl ether

e Anhydrous Diethyl ether (

)

e Hydrochloric acid (
), 1 M aqueous solution
Workflow:

e Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic
stir bar, addition funnel, and nitrogen inlet. Flush with

o Borate Charge: Add Trimethyl borate (1.0 equiv) and anhydrous

(0.5 M concentration relative to borate) to the flask. Cool to -78°C (dry ice/acetone bath).

o Grignard Addition: Charge the addition funnel with

(2.0 equiv). Add dropwise over 60 minutes, maintaining internal temperature below -70°C.
Critical: Slow addition prevents over-alkylation to trimethylborane.

o Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A
white precipitate of magnesium salts will form.[3]

o Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench with 1 M

(slight excess). Vigorous stirring is required to hydrolyze the intermediate borinic ester (

).

o Extraction: Separate the organic layer. Extract the aqueous layer twice with

« |solation: Combine organic layers, dry over

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1581522
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

, and filter.

o Concentration: Remove solvent under reduced pressure (carefully, as the product is volatile).

The residue is Dimethylborinic acid, often used immediately or stored as a stock solution in

THF.

Synthesis Logic Diagram
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Figure 1: Step-wise synthesis of Dimethylborinic acid via Grignard alkylation.

Mechanistic Applications in Drug Discovery[5]

Serine Protease Inhibition

Dimethylborinic acid and its derivatives function as Transition State Analogues (TSAs). Unlike

standard competitive inhibitors, they form a reversible covalent bond with the active site serine

residue of enzymes such as

-lactamases (bacterial resistance) and HCV NS3/4A protease.

Mechanism of Action:

e Binding: The trigonal planar boron atom (

) enters the active site.

» Attack: The nucleophilic hydroxyl oxygen of the catalytic serine attacks the empty p-orbital of

the boron.

e Transition State Mimicry: The boron geometry changes from trigonal planar (
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) to tetrahedral (

). This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, but the
complex is stable and does not break down, effectively locking the enzyme.

Advantage over Boronic Acids: While boronic acids (

) also form tetrahedral adducts, borinic acids (
) replace one hydroxyl group with a carbon substituent (Methyl). This substitution:

« Increases lipophilicity, improving membrane permeability.

e Provides an additional handle for Hydrophobic Interactions within the enzyme pocket (S1' or
S2 subsites), potentially enhancing specificity.

Inhibition Pathway Diagram
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Figure 2: Mechanism of Serine Protease inhibition by Dimethylborinic acid, forming a stable
tetrahedral adduct.

Synthetic Utility: Methyl Transfer
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Beyond biology, dimethylborinic acid serves as a methylating agent in palladium-catalyzed
cross-coupling reactions (Suzuki-Miyaura type).

e Reaction:

« Utility: While methylboronic acid is more common, dimethylborinic acid can theoretically
transfer two methyl groups under specific oxidative conditions, or serve as a more atom-
economical reagent in specialized cycles.

o Catalyst Systems: typically requires

or
with a base like

or

Safety & Handling Protocol

Warning: Organoboron compounds, particularly lower alkyl derivatives, can be pyrophoric or
highly flammable.

o Atmosphere: All manipulations must be performed under an inert atmosphere (Nitrogen or
Argon) using Schlenk techniques or a glovebox.

» Moisture Sensitivity: The B-C bond is stable to water, but the B-OH functionality can
dehydrate. Keep anhydrous to maintain stoichiometry.

o Storage: Store at -20°C. Solutions in THF are more stable than the neat acid.

o Spill Control: Do not use water. Use dry sand or Class D fire extinguishers for organometallic

fires.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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